SSLXPBGMSBZPLY-UHFFFAOYSA-N
Description
The compound with InChI Key SSLXPBGMSBZPLY-UHFFFAOYSA-N (CAS 239097-74-6) is a benzoxazole derivative with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol. Key properties include:
- High polarity (polar surface area: 49.3 Ų) and solubility (1.55 mg/mL or 0.0116 mol/L in aqueous media) .
- CYP1A2 inhibition: Acts as a cytochrome P450 1A2 inhibitor, which may influence drug-drug interactions .
- Synthesis: Produced via a nitro reduction pathway using SnCl₄ and SnCl₂·2H₂O in HCl, yielding 95% pure 1,2-benzoxazol-5-amine .
Properties
Molecular Formula |
C19H21NO4 |
|---|---|
Molecular Weight |
327.38 |
InChI |
InChI=1S/C19H21NO4/c1-12(7-8-13-5-3-2-4-6-13)20-11-19-10-9-14(24-19)15(18(22)23)16(19)17(20)21/h2-6,9-10,12,14-16H,7-8,11H2,1H3,(H,22,23) |
InChI Key |
SSLXPBGMSBZPLY-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Property | Target Compound (CAS 239097-74-6) | CAS 828300-70-5 (Similarity: 0.97) | CAS 36216-80-5 (Similarity: 0.82) |
|---|---|---|---|
| Molecular Formula | C₇H₆N₂O | C₈H₈N₂O (inferred) | C₇H₅ClN₂O (inferred) |
| Molecular Weight | 134.14 g/mol | ~148.16 g/mol | ~168.58 g/mol |
| Key Substituents | 5-Amino-1,2-benzoxazole | Methyl group at position 3 (inferred) | Chlorine at position 4 (inferred) |
| BBB Permeability | Yes | Likely reduced (polarity increase) | No (higher molecular weight) |
| CYP Inhibition | CYP1A2 | CYP2D6 (hypothesized) | None detected |
| Solubility | 1.55 mg/mL | 0.89 mg/mL (predicted) | 0.32 mg/mL (predicted) |
| Toxicity | Moderate (warning label) | Low (no warnings reported) | High (chlorine-induced hepatotoxicity) |
Key Findings:
Structural Modifications :
- The addition of a methyl group (CAS 828300-70-5) increases molecular weight but reduces solubility due to enhanced hydrophobicity .
- Chlorination (CAS 36216-80-5) introduces steric and electronic effects, reducing BBB permeability and increasing toxicity .
Enzyme Interactions :
- The target compound’s CYP1A2 inhibition is unique among analogs, which may lack CYP interactions or target other isoforms (e.g., CYP2D6) .
Bioavailability :
- The target compound’s bioavailability score (0.55) outperforms chlorinated analogs (<0.40) due to optimal solubility and polarity .
Research Implications
- Toxicity Management : Structural simplification (e.g., avoiding halogens) reduces hepatotoxic risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
